Cas no 2680872-72-2 (benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate)

benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate 化学的及び物理的性質
名前と識別子
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- EN300-28292110
- 2680872-72-2
- benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate
-
- インチ: 1S/C18H18N2O3/c1-22-12-11-20(17-9-7-15(13-19)8-10-17)18(21)23-14-16-5-3-2-4-6-16/h2-10H,11-12,14H2,1H3
- InChIKey: KBDMHIVMASAPLA-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(C1C=CC(C#N)=CC=1)CCOC)=O
計算された属性
- 精确分子量: 310.13174244g/mol
- 同位素质量: 310.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 7
- 複雑さ: 404
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 62.6Ų
benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28292110-0.05g |
benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate |
2680872-72-2 | 0.05g |
$1020.0 | 2023-09-08 | ||
Enamine | EN300-28292110-0.5g |
benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate |
2680872-72-2 | 0.5g |
$1165.0 | 2023-09-08 | ||
Enamine | EN300-28292110-5.0g |
benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate |
2680872-72-2 | 5g |
$3520.0 | 2023-05-24 | ||
Enamine | EN300-28292110-10.0g |
benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate |
2680872-72-2 | 10g |
$5221.0 | 2023-05-24 | ||
Enamine | EN300-28292110-1g |
benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate |
2680872-72-2 | 1g |
$1214.0 | 2023-09-08 | ||
Enamine | EN300-28292110-5g |
benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate |
2680872-72-2 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28292110-0.25g |
benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate |
2680872-72-2 | 0.25g |
$1117.0 | 2023-09-08 | ||
Enamine | EN300-28292110-0.1g |
benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate |
2680872-72-2 | 0.1g |
$1068.0 | 2023-09-08 | ||
Enamine | EN300-28292110-2.5g |
benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate |
2680872-72-2 | 2.5g |
$2379.0 | 2023-09-08 | ||
Enamine | EN300-28292110-1.0g |
benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate |
2680872-72-2 | 1g |
$1214.0 | 2023-05-24 |
benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamateに関する追加情報
Introduction to Benzyl N-(4-Cyanophenyl)-N-(2-Methoxyethyl)Carbamate (CAS No. 2680872-72-2)
Benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate, with the CAS number 2680872-72-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzyl group with a carbamate functional group. The presence of the 4-cyanophenyl and 2-methoxyethyl substituents adds complexity to its molecular architecture, making it a versatile building block for various applications.
Benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate is synthesized through a series of well-established organic reactions, including nucleophilic substitution and condensation processes. The synthesis typically involves the reaction of benzyl chlorides with appropriate amines or amides, followed by carbamate formation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.
The CAS No. 2680872-72-2 compound exhibits interesting physical and chemical properties. It is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. Its melting point and boiling point are within typical ranges for similar organic compounds, making it suitable for various thermal processing applications. The compound's stability under different conditions has been extensively studied, with recent research highlighting its resistance to hydrolysis under neutral conditions.
In terms of applications, benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate finds use in the pharmaceutical industry as an intermediate in drug synthesis. Its structure allows for the incorporation of bioactive moieties, making it a valuable precursor for developing novel therapeutic agents. Recent studies have explored its potential as a component in anti-inflammatory and antiviral drugs, leveraging its ability to interact with specific biological targets.
Beyond pharmaceuticals, this compound is also employed in materials science as a precursor for advanced polymers and coatings. Its ability to form stable bonds with other molecules makes it ideal for creating high-performance materials with tailored properties. For instance, researchers have utilized this compound to develop environmentally friendly adhesives and sealants that exhibit excellent adhesion strength and durability.
From an environmental perspective, the CAS No. 2680872-72-2 compound has been evaluated for its biodegradability and eco-toxicity. Studies indicate that it undergoes slow degradation under aerobic conditions, with microbial activity playing a significant role in its breakdown. Efforts are ongoing to develop more sustainable production methods and recycling strategies to minimize its environmental footprint.
In conclusion, benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate (CAS No. 2680872-72-2) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research and development.
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